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molecular formula C3H5NaO5S B1324558 Sodium 2-Methoxy-2-oxoethanesulfonate CAS No. 29508-16-5

Sodium 2-Methoxy-2-oxoethanesulfonate

Cat. No. B1324558
M. Wt: 176.13 g/mol
InChI Key: WBBRPXWDTRIWHQ-UHFFFAOYSA-M
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Patent
US04283416

Procedure details

The sodium methoxycarbonylmethylsulfonate salt was added in small portions to a stirred solution of 840 ml (9.14 mols) phosphorus oxychloride. The resulting mixture was then heated at 80°-100° C. for about 5 hours and allowed to cool overnight. The reaction mixture was filtered, the filtered solid was washed with dichloromethane and the filtrate distilled under reduced pressure to remove the dichloromethane and excess phosphorus oxychloride. The resulting oil residue was distilled through a short Vigreaux column to give 226.8 g (65.7% yield) of methoxycarbonylmethylsulfonyl chloride, as a yellow oil, b.p. 79°-80° C. (0.5 mm Hg).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
840 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]([CH2:5][S:6]([O-:9])(=O)=[O:7])=[O:4].[Na+].P(Cl)(Cl)([Cl:13])=O>>[CH3:1][O:2][C:3]([CH2:5][S:6]([Cl:13])(=[O:9])=[O:7])=[O:4] |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(=O)CS(=O)(=O)[O-].[Na+]
Name
Quantity
840 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture was then heated at 80°-100° C. for about 5 hours
Duration
5 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
WASH
Type
WASH
Details
the filtered solid was washed with dichloromethane
DISTILLATION
Type
DISTILLATION
Details
the filtrate distilled under reduced pressure
CUSTOM
Type
CUSTOM
Details
to remove the dichloromethane and excess phosphorus oxychloride
DISTILLATION
Type
DISTILLATION
Details
The resulting oil residue was distilled through a short Vigreaux column

Outcomes

Product
Name
Type
product
Smiles
COC(=O)CS(=O)(=O)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 226.8 g
YIELD: PERCENTYIELD 65.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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